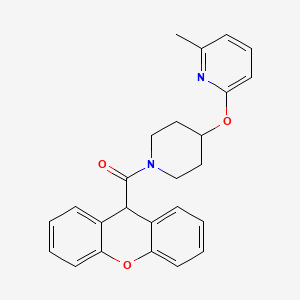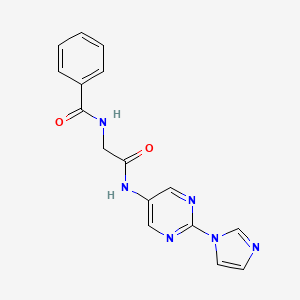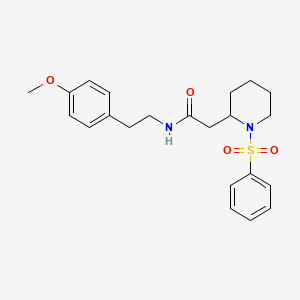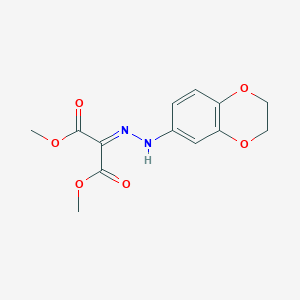![molecular formula C24H25N5O3S B2739494 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-34-8](/img/no-structure.png)
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PAK4 Inhibition for Anticancer Activity
The compound has been investigated as a p21-activated kinase 4 (PAK4) inhibitor. PAKs play crucial roles in cellular function, including cell growth, apoptosis, and cytoskeleton regulation. Specifically, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4, with half-maximal inhibitory concentrations (IC50) of 0.060 μM and 0.068 μM, respectively. Additionally, these compounds exhibited antiproliferative effects against the A549 cell line and inhibited cell cycle distribution, migration, and invasion .
TRPC Channel Activation
Another application involves the selective activation of DAG-activated TRPC3/TRPC6/TRPC7 channels. The compound PPZ2, which shares structural similarities with our target compound, activates native TRPC6-like channels in smooth muscle cells and induces BDNF-like neurite growth and neuroprotection in cultured neurons .
Cytotoxic Activity Against Cancer Cells
A library of substituted derivatives containing a piperazinyl moiety has been screened for cytotoxic activity. While not directly related to our compound, this information highlights the potential of piperazinyl-based structures in cancer research. Further studies could explore the cytotoxic effects of our compound against specific cancer cell lines .
Antibacterial Properties
Although not extensively studied for antibacterial activity, compounds with similar structural features have been evaluated. Our compound’s 3-oxopropyl and piperazinyl groups may contribute to antibacterial effects. Further investigations are warranted to explore its potential in this area .
Protodeboronation Reactions
Interestingly, heteroarenes with similar substituents have been used in catalytic protodeboronation reactions. While not directly related to our compound’s biological applications, this information underscores the versatility of such chemical motifs in synthetic methodologies .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(4-methoxyphenyl)piperazine-1-carboxylic acid followed by cyclization with isatoic anhydride.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "isatoic anhydride", "ethyl acetate", "triethylamine", "N,N-dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is reacted with N,N-dimethylformamide and diisopropylethylamine in dichloromethane to form the corresponding N,N-dimethylformamide salt.", "Step 2: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and triethylamine in dichloromethane to form the corresponding amide.", "Step 3: The N,N-dimethylformamide salt from step 1 is added to the amide from step 2 in dichloromethane and the resulting mixture is stirred at room temperature for 2 hours to form the corresponding amide intermediate.", "Step 4: Isatoic anhydride is added to the amide intermediate from step 3 in dichloromethane and the resulting mixture is stirred at room temperature for 24 hours to form the desired product.", "Step 5: The product from step 4 is purified by column chromatography using ethyl acetate and methanol as eluents.", "Step 6: The purified product is treated with sodium hydroxide in methanol to remove the N,N-dimethylformamide protecting group.", "Step 7: The resulting compound is treated with hydrochloric acid in water to form the final product." ] } | |
Numéro CAS |
1028685-34-8 |
Nom du produit |
2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Formule moléculaire |
C24H25N5O3S |
Poids moléculaire |
463.56 |
Nom IUPAC |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-8-6-16(7-9-17)27-12-14-28(15-13-27)21(30)11-10-20-23(31)29-22(25-20)18-4-2-3-5-19(18)26-24(29)33/h2-9,20,25H,10-15H2,1H3 |
Clé InChI |
PCQWRSINGFOVDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
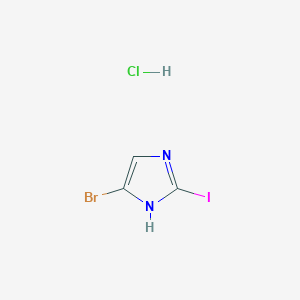
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
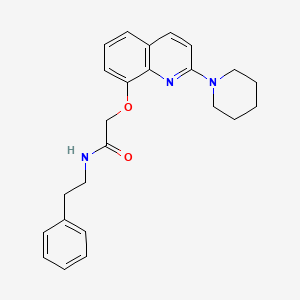

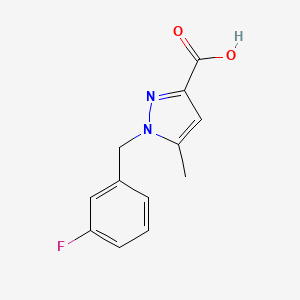
![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)
